molecular formula C9H12O3 B080471 1-(4-Methoxyphenyl)-1,2-ethanediol CAS No. 13603-63-9

1-(4-Methoxyphenyl)-1,2-ethanediol

Cat. No. B080471
CAS RN: 13603-63-9
M. Wt: 168.19 g/mol
InChI Key: CRTWVYYKVHLMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-1,2-ethanediol, also known as MPE, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. MPE is a white crystalline powder that is soluble in water and other solvents.

Scientific Research Applications

  • Chemical Reactions and Compound Synthesis

    • 1-(4-Methoxyphenyl)-1,2-ethanediol was used in reactions with azulenes in methanol, showing different yields and properties when combined with various derivatives, leading to the formation of new ethylene derivatives. This showcases its potential in synthesizing complex organic compounds (Nakatsuji et al., 2004).
  • Enzymatic Asymmetric Conversion

    • It serves as a substrate in the asymmetric conversion processes. For instance, its derivatives have been successfully converted to valuable and versatile alcohols used as chiral building blocks in organic synthesis. This illustrates its significance in the production of optically active compounds in the pharmaceutical industry (Yao, 2003).
  • Biocatalysis and Chemical Synthesis

    • The compound and its derivatives have been involved in the biocatalytic process for the preparation of enantiomerically pure chemicals. Such processes are crucial in the fine chemical and pharmaceutical industries, demonstrating the compound’s utility in high-yield, high-purity chemical production (Cui et al., 2017).
  • Enzymatic Stereoinversion

    • It has been utilized in enzymatic stereoinversion processes, indicating its utility in creating structural variations of organic compounds. This process highlights its role in the structural modification of pharmaceutical compounds, leading to the production of stereochemically pure products (Cazetta et al., 2014).
  • Photodamage Mitigation

    • Derivatives of 1-(4-Methoxyphenyl)-1,2-ethanediol, such as sesamin derivatives, have been investigated for their anti-inflammation and antiphotoaging properties. This demonstrates the compound’s potential utility in dermatological applications, particularly in protecting skin from premature aging due to UV damage (Wu et al., 2019).
  • Medicinal Chemistry

    • Its derivatives have been synthesized and studied for their potential interaction with various biological targets, indicating its relevance in medicinal chemistry. The structural modification possibilities of these derivatives could lead to the development of new pharmaceutical compounds (Fedotov et al., 2022).

properties

CAS RN

13603-63-9

Product Name

1-(4-Methoxyphenyl)-1,2-ethanediol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9-11H,6H2,1H3

InChI Key

CRTWVYYKVHLMDK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CO)O

Canonical SMILES

COC1=CC=C(C=C1)C(CO)O

synonyms

1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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